
tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a bromine atom and a tert-butyl ester group in its structure suggests potential reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction. The bromination step often involves the use of bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the piperidine ring can interact with biological receptors. The compound may inhibit enzymes or modulate receptor activity through these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(2-oxopropyl)piperidine-1-carboxylate: Lacks the bromine atom, leading to different reactivity.
Tert-butyl (2S)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate: Contains a chlorine atom instead of bromine, affecting its chemical behavior.
Uniqueness
Tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming halogen bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H22BrNO3 |
|---|---|
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
ZIJCVCKVXHYUPU-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)CBr |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


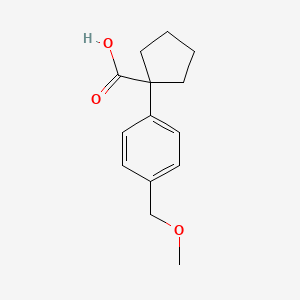
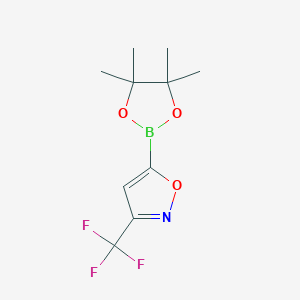
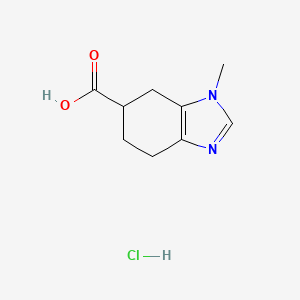
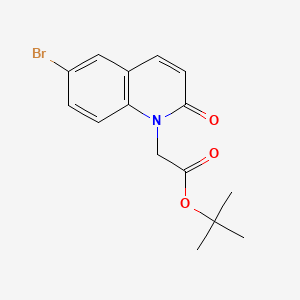
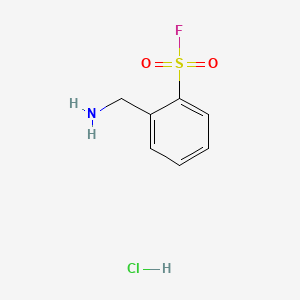

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

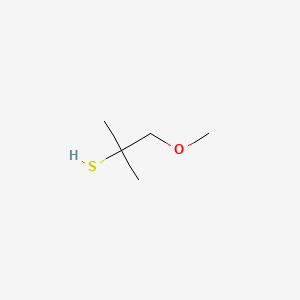
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
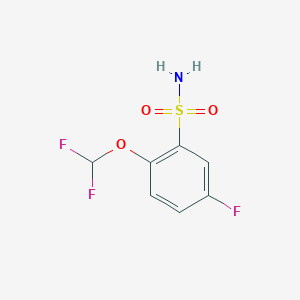
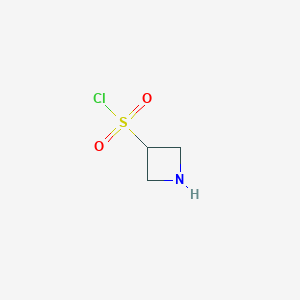
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
